molecular formula C₂₇H₃₃D₆ClN₂O₄ B1140342 Verapamil-d6 Hydrochloride CAS No. 1185032-80-7

Verapamil-d6 Hydrochloride

Cat. No.: B1140342
CAS No.: 1185032-80-7
M. Wt: 497.1
InChI Key:
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Description

Verapamil-d6 Hydrochloride is a deuterium-labeled version of Verapamil Hydrochloride, a well-known calcium channel blocker. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule does not significantly alter its biochemical properties but allows for differentiation from non-labeled species in analytical techniques such as mass spectrometry . This compound is primarily used in scientific research to study chemical metabolism and kinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Verapamil-d6 Hydrochloride involves the incorporation of deuterium into the Verapamil molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .

Industrial Production Methods: Industrial production of this compound follows similar principles as its non-deuterated counterpart. The process involves multiple steps, including the synthesis of the Verapamil base, followed by deuteration and subsequent conversion to the hydrochloride salt. The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Verapamil-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Verapamil-d6 Hydrochloride exerts its effects by inhibiting calcium ions from entering the “slow channels” or select voltage-sensitive areas of vascular smooth muscle and myocardium during depolarization. This action results in the relaxation of coronary vascular smooth muscle and coronary vasodilation, increasing myocardial oxygen delivery in patients with vasospastic angina. Additionally, it slows the automaticity and conduction of the atrioventricular node .

Comparison with Similar Compounds

Uniqueness: Verapamil-d6 Hydrochloride is unique due to its deuterium labeling, which allows for precise analytical studies without significantly altering its pharmacological properties. This makes it an invaluable tool in research settings, particularly for studying the metabolism and kinetics of Verapamil .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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